molecular formula C9H11BrClN B1438930 [(4-Bromo-2-chlorophenyl)methyl](ethyl)amine CAS No. 1157720-08-5

[(4-Bromo-2-chlorophenyl)methyl](ethyl)amine

Cat. No. B1438930
CAS RN: 1157720-08-5
M. Wt: 248.55 g/mol
InChI Key: GHYTWIKUFSDMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Bromo-2-chlorophenyl)methylamine” is a compound that contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, 2-Bromoethylamine hydrobromide can be used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines . Another method involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of “(4-Bromo-2-chlorophenyl)methylamine” includes a bromine atom, a chlorine atom, and an ethylamine group attached to a benzene ring . The compound is monoclinic with a = 9.4183 (18)Å, b = 15.185 (3)Å, c = 13.1826 (18)Å, β = 133.905 (8)°, V = 1358.4 (4)ų, Z = 4 .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, 2-Bromoethylamine hydrobromide can be used to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .

Scientific Research Applications

Catalysis

Potential use in catalysis, either as a catalyst itself or as a ligand to metal catalysts in various chemical reactions.

Each application area would require further specific research and development to determine the practicality and efficacy of using (4-Bromo-2-chlorophenyl)methylamine in these contexts.

properties

IUPAC Name

N-[(4-bromo-2-chlorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYTWIKUFSDMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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